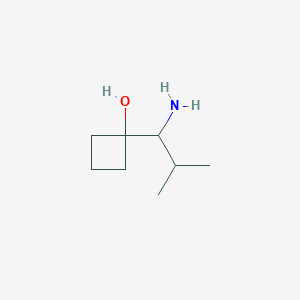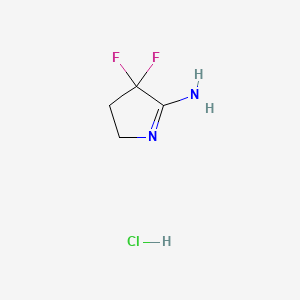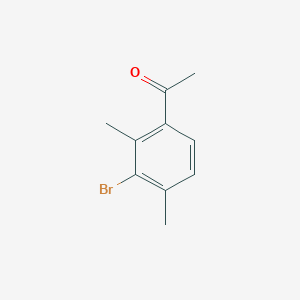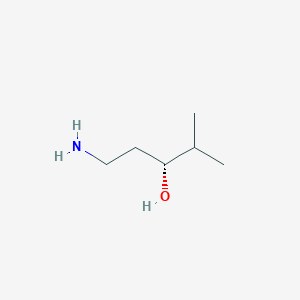![molecular formula C10H17NO2 B13577170 Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate](/img/structure/B13577170.png)
Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride: This compound is similar in structure but differs in the position of the spiro linkage and the presence of a hydrochloride group.
2-azaspiro[3.4]octane: This compound shares the spirocyclic core but lacks the ester functional group present in Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate.
Uniqueness
Methyl 2-(6-azaspiro[34]octan-2-yl)acetate is unique due to its specific spirocyclic structure and the presence of an ester functional group
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)4-8-5-10(6-8)2-3-11-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
MLSXIEHMUQBDRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2(C1)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)

![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577104.png)





![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13577137.png)
![2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13577141.png)




